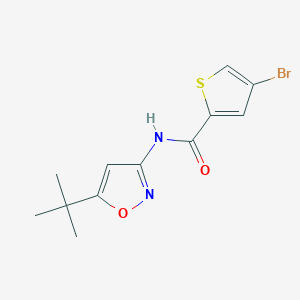![molecular formula C19H13Cl2NO2 B4864771 4-(2,3-DICHLOROPHENYL)-7-HYDROXY-1H,2H,3H,4H-BENZO[H]QUINOLIN-2-ONE](/img/structure/B4864771.png)
4-(2,3-DICHLOROPHENYL)-7-HYDROXY-1H,2H,3H,4H-BENZO[H]QUINOLIN-2-ONE
Overview
Description
4-(2,3-Dichlorophenyl)-7-hydroxy-1H,2H,3H,4H-benzo[h]quinolin-2-one is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes a dichlorophenyl group and a hydroxybenzoquinolinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,3-Dichlorophenyl)-7-hydroxy-1H,2H,3H,4H-benzo[h]quinolin-2-one typically involves the reaction of 2-alkynylanilines with ketones. This process can be catalyzed by Brønsted acids or Lewis acids, such as p-toluenesulfonic acid monohydrate or FeCl3, under reflux conditions in ethanol or toluene . The reaction conditions are optimized to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process. The choice of catalysts and solvents is crucial to ensure the sustainability and cost-effectiveness of the industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
4-(2,3-Dichlorophenyl)-7-hydroxy-1H,2H,3H,4H-benzo[h]quinolin-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolinone derivatives, while reduction can produce hydroquinoline derivatives.
Scientific Research Applications
4-(2,3-Dichlorophenyl)-7-hydroxy-1H,2H,3H,4H-benzo[h]quinolin-2-one has several scientific research applications:
Medicinal Chemistry: It is used as a precursor in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders.
Biological Studies: The compound is studied for its potential antimicrobial and anticancer properties.
Industrial Applications: It is used in the development of advanced materials and as a catalyst in organic synthesis.
Mechanism of Action
The mechanism of action of 4-(2,3-Dichlorophenyl)-7-hydroxy-1H,2H,3H,4H-benzo[h]quinolin-2-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its therapeutic effects. For instance, it may act on the central nervous system by modulating neurotransmitter receptors .
Comparison with Similar Compounds
Similar Compounds
Dehydroaripiprazole: A related compound with similar structural features and pharmacological properties.
Aripiprazole: Another compound in the same family, used as an antipsychotic agent.
Uniqueness
4-(2,3-Dichlorophenyl)-7-hydroxy-1H,2H,3H,4H-benzo[h]quinolin-2-one is unique due to its specific substitution pattern and the presence of both hydroxy and dichlorophenyl groups. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
4-(2,3-dichlorophenyl)-7-hydroxy-3,4-dihydro-1H-benzo[h]quinolin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13Cl2NO2/c20-15-5-1-3-11(18(15)21)14-9-17(24)22-19-12-4-2-6-16(23)10(12)7-8-13(14)19/h1-8,14,23H,9H2,(H,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGLHRAOWIVXNAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C(C3=C(C=C2)C(=CC=C3)O)NC1=O)C4=C(C(=CC=C4)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{3-[N-(2-aminobenzoyl)ethanehydrazonoyl]phenyl}-3-methyl-2-thiophenecarboxamide](/img/structure/B4864708.png)
![4-{[5-(4,5-dimethyl-2-nitrophenyl)-2-furyl]methylene}-1-(4-fluorophenyl)-3,5-pyrazolidinedione](/img/structure/B4864719.png)
![N-cyclooctyl-2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B4864726.png)
![2-OXO-2-PHENYLETHYL 2-{[4-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)BENZOYL]AMINO}ACETATE](/img/structure/B4864731.png)

![ETHYL 2-({[(5-METHYL-2-PYRIDYL)AMINO]CARBONYL}AMINO)ACETATE](/img/structure/B4864743.png)
![N-dibenzo[b,d]furan-3-yl-2,3,4,5,6-pentafluorobenzamide](/img/structure/B4864749.png)


![3-chloro-4-methoxy-N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide](/img/structure/B4864774.png)
![2-(benzylthio)-4-{[5-(2-chloro-4-nitrophenyl)-2-furyl]methylene}-1,3-thiazol-5(4H)-one](/img/structure/B4864781.png)


![3-methyl-N-[4-(pyrrolidine-1-carbonyl)phenyl]butanamide](/img/structure/B4864802.png)
